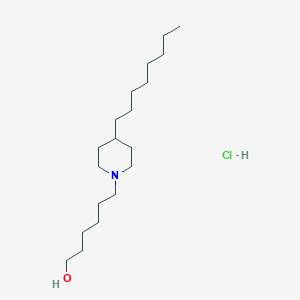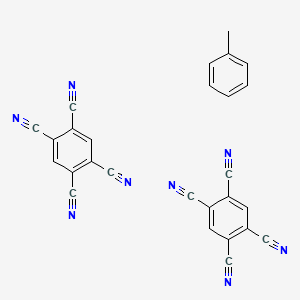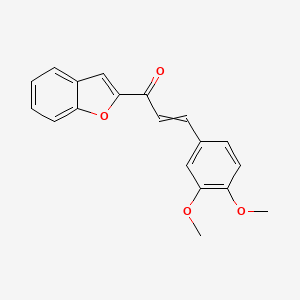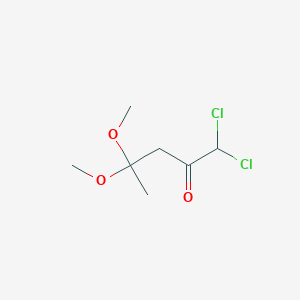
1,1-Dichloro-4,4-dimethoxypentan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-4,4-dimethoxypentan-2-one is an organic compound with the molecular formula C7H12Cl2O3. It is a chlorinated ketone with two methoxy groups attached to the fourth carbon atom. This compound is of interest in organic chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-4,4-dimethoxypentan-2-one can be synthesized through various methods. One common approach involves the chlorination of 4,4-dimethoxypentan-2-one using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,1-Dichloro-4,4-dimethoxypentan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form 1,1-dichloro-4,4-dimethoxypentanol or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield 4,4-dimethoxypentan-2-one, while reduction with LiAlH4 can produce 1,1-dichloro-4,4-dimethoxypentanol.
科学的研究の応用
1,1-Dichloro-4,4-dimethoxypentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,1-dichloro-4,4-dimethoxypentan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. The methoxy groups can also influence its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific context and application.
類似化合物との比較
Similar Compounds
1,1-Dichloro-4-methoxypentan-2-one: Similar structure but with one less methoxy group.
1,1-Dichloro-4,4-dimethoxybutan-2-one: Similar structure but with a shorter carbon chain.
1,1-Dichloro-4,4-dimethoxyhexan-2-one: Similar structure but with a longer carbon chain.
Uniqueness
1,1-Dichloro-4,4-dimethoxypentan-2-one is unique due to the specific positioning of its chlorine and methoxy groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific synthetic applications and research studies.
特性
CAS番号 |
61203-76-7 |
|---|---|
分子式 |
C7H12Cl2O3 |
分子量 |
215.07 g/mol |
IUPAC名 |
1,1-dichloro-4,4-dimethoxypentan-2-one |
InChI |
InChI=1S/C7H12Cl2O3/c1-7(11-2,12-3)4-5(10)6(8)9/h6H,4H2,1-3H3 |
InChIキー |
LFYAWYJUSAPILY-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)C(Cl)Cl)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-Chloro-2-(4-chlorophenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14592275.png)
![2-[(Benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14592279.png)
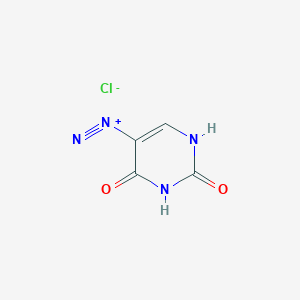
![10H-indolo[2,3-b][1,8]naphthyridine](/img/structure/B14592295.png)
![Pyridine, 4-[(2,6-diphenyl-4H-thiopyran-4-ylidene)methyl]-2,6-diphenyl-](/img/structure/B14592296.png)

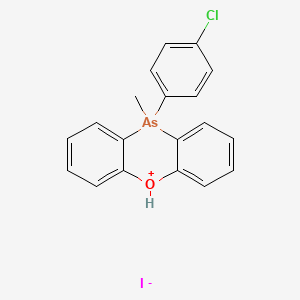
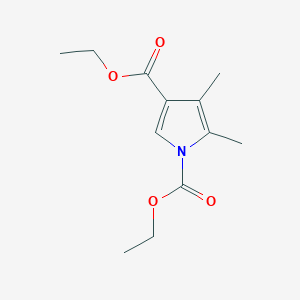
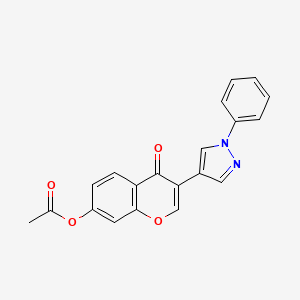
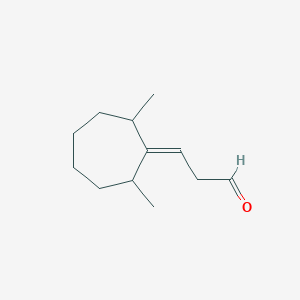
![1-{3-[(Trimethylsilyl)oxy]but-3-enoyl}pyrrolidin-2-one](/img/structure/B14592344.png)
